molecular formula C19H25N5O3 B10982960 N-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

N-[5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]-2-{[1-(3-methylbutyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B10982960
M. Wt: 371.4 g/mol
InChI Key: JVHGSASBJCPIIT-UHFFFAOYSA-N
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Description

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazole ring, an indole moiety, and an acetamide group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and indole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and aldehydes under acidic conditions. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.

The final step involves coupling the triazole and indole intermediates through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole and indole moieties are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE shares structural similarities with other triazole and indole derivatives, such as:
    • 1H-1,2,4-Triazole-3-carboxamide
    • 1H-Indole-3-acetic acid
    • N-(1H-Indol-3-ylmethyl)-1H-1,2,4-triazole-3-carboxamide

Uniqueness

The uniqueness of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-2-{[1-(3-METHYLBUTYL)-1H-INDOL-4-YL]OXY}ACETAMIDE lies in its combination of the triazole and indole moieties, which confer distinct chemical properties and biological activities. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for various scientific and industrial applications.

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(3-methylbutyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C19H25N5O3/c1-13(2)7-9-24-10-8-14-15(24)5-4-6-16(14)27-12-18(25)21-19-20-17(11-26-3)22-23-19/h4-6,8,10,13H,7,9,11-12H2,1-3H3,(H2,20,21,22,23,25)

InChI Key

JVHGSASBJCPIIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C1C=CC=C2OCC(=O)NC3=NNC(=N3)COC

Origin of Product

United States

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